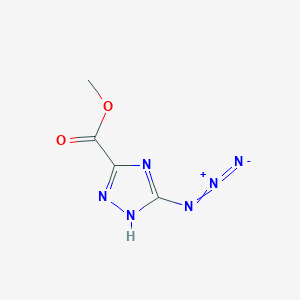
methyl 3-azido-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is a chemical compound belonging to the class of azido-triazoles This compound is characterized by the presence of an azido group (-N₃) attached to the triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate can be synthesized through a multi-step processThe esterification of the resulting azido-triazole with methanol yields the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide:
Methanol: Used for esterification reactions.
Reducing Agents: Such as hydrogen gas or catalytic hydrogenation for reduction reactions.
Major Products Formed
Triazole Derivatives: Formed through cycloaddition reactions.
Amino-Triazoles: Formed through reduction of the azido group.
Applications De Recherche Scientifique
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: Utilized in the development of energetic materials and polymers.
Organic Synthesis: Serves as a versatile intermediate for the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of methyl 3-azido-1H-1,2,4-triazole-5-carboxylate involves its ability to undergo cycloaddition and substitution reactions, which allows it to interact with various molecular targets. The azido group is particularly reactive, enabling the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1,2,4-triazole-3-carboxylate: Lacks the azido group, making it less reactive in cycloaddition reactions.
3-Azido-1,2,4-triazole: Similar structure but without the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both the azido and ester groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
53566-46-4 |
|---|---|
Formule moléculaire |
C4H4N6O2 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
methyl 5-azido-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H4N6O2/c1-12-3(11)2-6-4(8-7-2)9-10-5/h1H3,(H,6,7,8) |
Clé InChI |
MSHJMHKWBFZBPP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NNC(=N1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



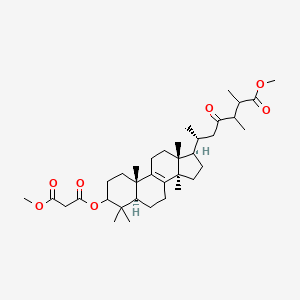
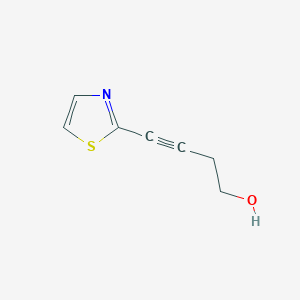

![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)

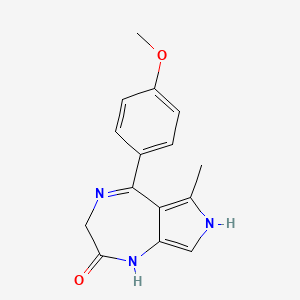
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)

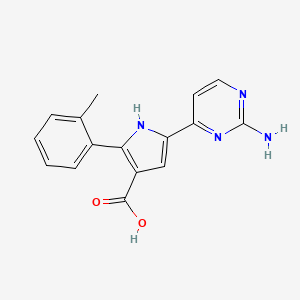
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)

![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)

